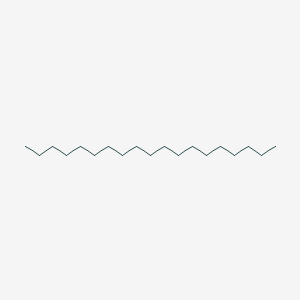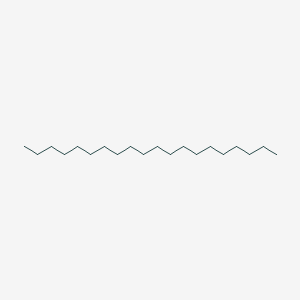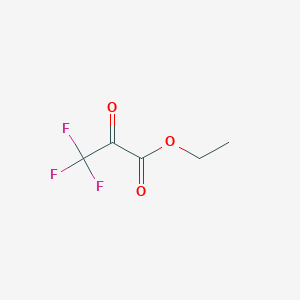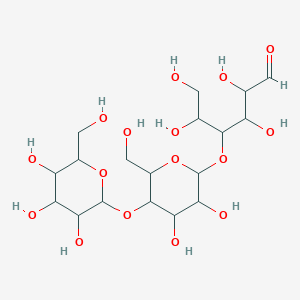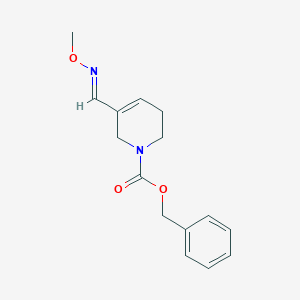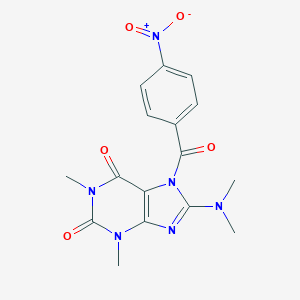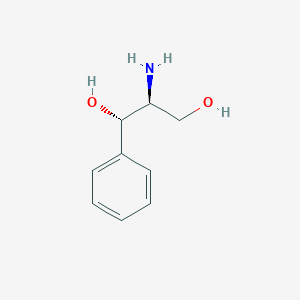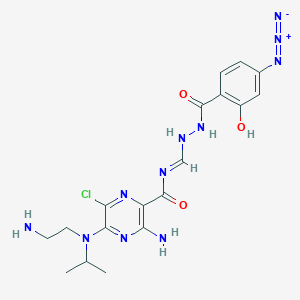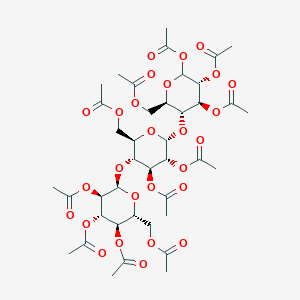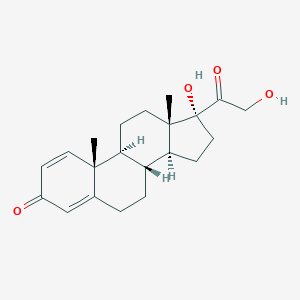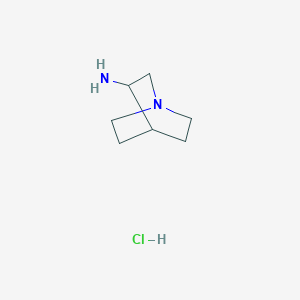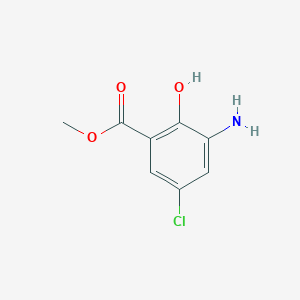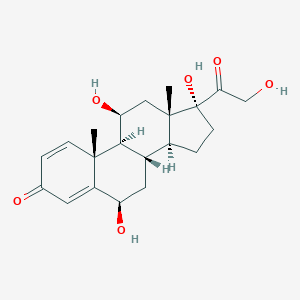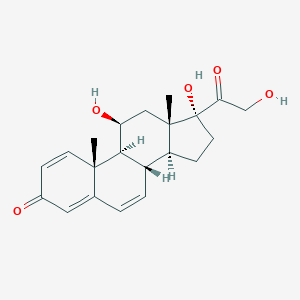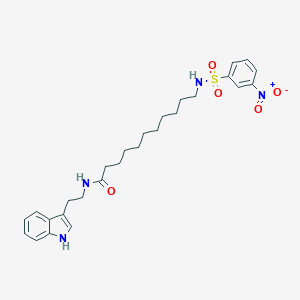
Nbut-11N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nbut-11N is a novel compound that has gained attention in the scientific community due to its potential as a research tool. It is a synthetic compound that is structurally similar to other compounds that have been found to have biological activity. Nbut-11N has been synthesized using a unique method that allows for the production of large quantities of the compound. In
Wirkmechanismus
The mechanism of action of Nbut-11N is not fully understood, but it is believed to involve the modulation of receptor activity. It has been shown to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. It has also been shown to act as a sigma-1 receptor agonist, which is involved in the regulation of various physiological processes, including pain perception, stress response, and cell survival.
Biochemische Und Physiologische Effekte
Nbut-11N has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the induction of apoptosis in certain cell types. It has also been shown to have an effect on the expression of certain genes and proteins, which may be involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Nbut-11N in lab experiments is its high potency and selectivity for certain receptors. This allows for the precise modulation of receptor activity, which is important for studying the mechanisms of action of these receptors. However, one of the limitations of using Nbut-11N is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on Nbut-11N, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the exploration of its role in various physiological and pathological processes. Additionally, further studies are needed to fully understand the mechanism of action of Nbut-11N and its potential side effects.
Conclusion:
In conclusion, Nbut-11N is a novel compound that has gained attention in the scientific community due to its potential as a research tool. It has been synthesized using a unique method and has been found to have potential applications in various scientific fields. The mechanism of action of Nbut-11N is not fully understood, but it is believed to involve the modulation of receptor activity. Further research is needed to fully understand the potential of Nbut-11N as a research tool and its potential therapeutic applications.
Synthesemethoden
Nbut-11N is synthesized using a unique method that involves the reaction of two precursors, 2-bromo-1-phenylethanone and N-butylamine. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction produces Nbut-11N as the main product, along with some side products that can be easily removed through purification.
Wissenschaftliche Forschungsanwendungen
Nbut-11N has been found to have potential as a research tool in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have an effect on the activity of certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. This makes it a valuable tool for studying the mechanisms of action of these receptors and their role in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
150214-87-2 |
|---|---|
Produktname |
Nbut-11N |
Molekularformel |
C27H36N4O5S |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-11-[(3-nitrophenyl)sulfonylamino]undecanamide |
InChI |
InChI=1S/C27H36N4O5S/c32-27(28-19-17-22-21-29-26-15-9-8-14-25(22)26)16-7-5-3-1-2-4-6-10-18-30-37(35,36)24-13-11-12-23(20-24)31(33)34/h8-9,11-15,20-21,29-30H,1-7,10,16-19H2,(H,28,32) |
InChI-Schlüssel |
QHHILFXBZHWCNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Synonyme |
11-N-(3-nitrobenzenesulfonyl)undecanoyl tryptamine NBUT-11N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



